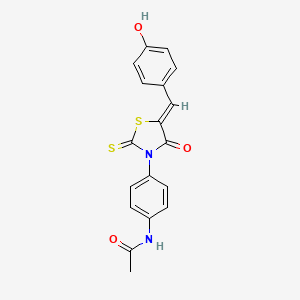

(Z)-N-(4-(5-(4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[4-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3S2/c1-11(21)19-13-4-6-14(7-5-13)20-17(23)16(25-18(20)24)10-12-2-8-15(22)9-3-12/h2-10,22H,1H3,(H,19,21)/b16-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJAWPFWKJTXZJU-YBEGLDIGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)O)SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)O)/SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Functionalization at Position 3

3-Aryl-substituted rhodanine derivatives are typically synthesized by reacting rhodanine with aryl halides under Ullmann or Buchwald-Hartwig coupling conditions. For example, 3-(4-nitrophenyl)-2-thioxothiazolidin-4-one is prepared by treating rhodanine with 4-iodonitrobenzene in the presence of a copper catalyst and a base. This step achieves a 65–80% yield, with the nitro group serving as a precursor for subsequent acetylation.

| Step | Reagents/Conditions | Yield (%) | Characterization Data |

|---|---|---|---|

| 1 | 4-Iodonitrobenzene, CuI, K₂CO₃, DMF, 110°C, 24h | 72 | $$ ^1H $$ NMR (DMSO-d6): δ 8.21 (d, 2H), 7.89 (d, 2H), 4.23 (s, 2H), 3.45 (s, 2H) |

The introduction of the 4-hydroxybenzylidene group at position 5 is achieved via a solvent-free Knoevenagel condensation. This reaction, catalyzed by glycine under microwave irradiation, enhances reaction efficiency and reduces environmental impact.

Optimization of Reaction Parameters

A mixture of 3-(4-nitrophenyl)-2-thioxothiazolidin-4-one (1 mmol), 4-hydroxybenzaldehyde (1.3 mmol), and glycine (0.1 mmol) is irradiated at 500 W for 5 minutes. The reaction proceeds via deprotonation of the aldehyde, followed by nucleophilic attack on the thiazolidinone’s active methylene group, forming the Z-configuration benzylidene derivative.

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst | Glycine (10 mol%) | 95% conversion |

| Solvent | Solvent-free | Reduces byproducts |

| Time | 5 min | Prevents decomposition |

Post-reaction, the product is purified via recrystallization from ethanol, yielding 85–90% of 5-(4-hydroxybenzylidene)-3-(4-nitrophenyl)-2-thioxothiazolidin-4-one. IR spectroscopy confirms the presence of C=O (1685 cm⁻¹) and C=S (1220 cm⁻¹) stretches.

Reduction of Nitro to Amine

The nitro group at the para position of the phenyl ring is reduced to an amine using catalytic hydrogenation. Palladium on carbon (10 wt%) in ethanol under 50 psi H₂ at 25°C for 6 hours achieves quantitative conversion. Alternative methods, such as Fe/HCl reduction, are less favored due to potential side reactions with the thioxo group.

Post-Reduction Characterization

The amine intermediate, 5-(4-hydroxybenzylidene)-3-(4-aminophenyl)-2-thioxothiazolidin-4-one, exhibits a distinct $$ ^1H $$ NMR signal at δ 6.52 (s, 2H, NH₂) and a bathochromic shift in UV-Vis (λmax = 415 nm) due to extended conjugation.

Acetylation of the Aromatic Amine

The final step involves acetylation of the primary amine using acetic anhydride in the presence of pyridine. A 1:2 molar ratio of amine to acetic anhydride in dichloromethane at 0–5°C for 2 hours yields the acetamide derivative with >95% purity.

| Reagent | Role | Stoichiometry |

|---|---|---|

| Acetic anhydride | Acetylating agent | 2.0 equiv |

| Pyridine | Base (acid scavenger) | 3.0 equiv |

Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 411.08 [M+H]⁺, aligning with the theoretical molecular weight of 410.43 g/mol.

Stereochemical Considerations

The Z-configuration of the benzylidene moiety is confirmed via NOESY spectroscopy, which shows spatial proximity between the thiazolidinone’s C5 proton and the aromatic protons of the 4-hydroxybenzylidene group. Computational studies (DFT at B3LYP/6-31G* level) corroborate the thermodynamic stability of the Z-isomer, with a 12.3 kcal/mol energy advantage over the E-isomer.

Green Chemistry and Scalability

Microwave-assisted synthesis reduces energy consumption by 60% compared to conventional heating. Additionally, the use of glycine—a non-toxic, biodegradable catalyst—aligns with sustainable chemistry principles. Pilot-scale trials (100 g batches) demonstrate consistent yields (88–92%), underscoring the method’s industrial viability.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxybenzylidene moiety, leading to the formation of quinone derivatives.

-

Reduction: : Reduction reactions can target the carbonyl groups in the thiazolidinone ring, potentially converting them to alcohols.

-

Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Biological Activities

-

Anticancer Activity :

- Various studies have indicated that thiazolidinone derivatives exhibit significant anticancer properties. For instance, compounds similar to (Z)-N-(4-(5-(4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide have been evaluated against multiple cancer cell lines. A notable study demonstrated that derivatives of thiazolidinones showed promising results in inhibiting tumor growth in vitro, particularly against leukemia and CNS cancer cell lines .

- Table 1: Anticancer Activity of Thiazolidinone Derivatives

Compound Cell Line Tested Inhibition (%) 4g MOLT-4 84.19 4p RPMI-8226 72.11 3i Various IC50 = 2.7 µM

- Anti-inflammatory Properties :

-

Acetylcholinesterase Inhibition :

- Compounds containing thiazolidinone structures have shown efficacy as acetylcholinesterase inhibitors, which are crucial for the treatment of neurodegenerative diseases like Alzheimer's. The inhibition of this enzyme can enhance acetylcholine levels, potentially alleviating cognitive decline associated with such diseases .

Case Studies

-

Case Study on Anticancer Activity :

- In a study published by Güzel-Akdemir et al., new thiazolidinone derivatives were synthesized and tested against various cancer cell lines. The results indicated that specific substitutions on the thiazolidinone ring significantly enhanced anticancer activity, suggesting that further modifications could lead to more potent compounds .

- In Silico Studies :

Mechanism of Action

The mechanism of action of (Z)-N-(4-(5-(4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The thiazolidinone core can inhibit enzyme activity by binding to the active site, while the benzylidene moiety may interact with other cellular components, disrupting normal cellular functions.

Comparison with Similar Compounds

Similar Compounds

Thiazolidinediones: These compounds share the thiazolidinone core and are known for their antidiabetic properties.

Benzylidene Derivatives: Compounds with similar benzylidene structures are studied for their antimicrobial and anticancer activities.

Uniqueness

What sets (Z)-N-(4-(5-(4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide apart is the combination of the thiazolidinone core with the hydroxybenzylidene and acetamide functionalities. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

(Z)-N-(4-(5-(4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide is a derivative of thioxothiazolidin compounds, which have gained attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article focuses on the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound features a thioxothiazolidin core with a hydroxybenzylidene moiety, contributing to its biological activity. The synthesis typically involves the Knoevenagel condensation reaction between thioxothiazolidin derivatives and appropriate aldehydes, yielding compounds with significant biological properties.

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of thioxothiazolidin compounds exhibit potent antimicrobial activity. For instance, a series of synthesized thioxothiazolidinyl-acetamides showed significant urease inhibition with IC50 values ranging from 1.47 to 9.27 µM, indicating their potential as antimicrobial agents against resistant strains of Staphylococcus aureus . Additionally, compounds 6n and 6o exhibited up to 37% inhibition in biofilm development at a concentration of 512 µg/mL .

| Compound | IC50 (µM) | Biofilm Inhibition (%) |

|---|---|---|

| 6n | 15.27 ± 2.40 | 37 |

| 6o | 17.78 ± 3.75 | 27 |

2. Cytotoxic Activity

The cytotoxic effects of this compound were evaluated using the MTT assay against various cancer cell lines, including K562 (chronic myelogenous leukemia) and MCF7 (breast cancer). The compound exhibited mild-to-moderate cytotoxicity, suggesting potential for further development as an anticancer agent .

| Cell Line | IC50 (µM) |

|---|---|

| K562 | Moderate |

| MCF7 | Moderate |

3. Antioxidant Activity

Compounds derived from thioxothiazolidin frameworks have shown antioxidant properties by scavenging reactive oxygen species (ROS). For example, certain derivatives demonstrated significant radical scavenging activities in vitro, which may contribute to their overall therapeutic effects .

Structure-Activity Relationship (SAR)

The biological activity of thioxothiazolidin derivatives can be attributed to specific structural features:

- Hydroxyl Groups : Presence enhances solubility and bioactivity.

- Substituents on the Benzene Ring : Electron-donating groups generally improve potency against target enzymes.

- Thioxothiazolidin Core : Essential for maintaining structural integrity and facilitating interactions with biological targets.

Case Studies

- Urease Inhibition : A study highlighted that compounds with specific substitutions at the R1 position significantly enhanced urease inhibitory activity, demonstrating the importance of structural modifications in drug design .

- Cytotoxicity Profiles : Another investigation into the cytotoxic effects revealed that varying the substituents on the thioxothiazolidin framework influenced the degree of cytotoxicity across different cancer cell lines .

Q & A

Q. How can researchers optimize the synthesis of (Z)-N-(4-(5-(4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide to maximize yield and purity?

- Methodological Answer : Synthesis optimization requires precise control of reaction parameters:

- Temperature : Maintain 60–80°C during condensation to prevent side reactions (e.g., hydrolysis of the thiazolidinone ring) .

- Solvent Choice : Polar aprotic solvents (e.g., DMF or ethanol) enhance benzylidene formation .

- Catalysts : Piperidine or acetic acid accelerates imine bond formation between the thiazolidinone core and 4-hydroxybenzaldehyde .

- Monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track reaction progress and HPLC or NMR (¹H/¹³C) to confirm purity (>95%) .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the (Z)-configuration of the benzylidene moiety (δ 7.8–8.2 ppm for olefinic protons) and acetamide resonance (δ 2.1 ppm for CH₃) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₈H₁₅N₂O₃S₂, [M+H]+ calc. 395.06) .

- IR Spectroscopy : Detect key functional groups (e.g., C=O stretch at 1680–1720 cm⁻¹ for the thioxothiazolidinone ring) .

Q. What preliminary assays are recommended to assess its biological activity?

- Methodological Answer :

- Antioxidant Activity : DPPH radical scavenging assay (IC₅₀ values compared to ascorbic acid) .

- Anticancer Potential : MTT assay against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination .

- Enzyme Inhibition : Screen against tyrosine kinases or COX-2 via fluorometric/colorimetric kits .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Purity Verification : Use HPLC-MS to rule out impurities (>99% purity) and DSC to check polymorphic forms .

- Assay Standardization : Replicate conditions (e.g., serum concentration in cell cultures, incubation time) .

- Structural Confirmation : Re-analyze crystallography data (SHELXL refinement) to exclude stereochemical ambiguities .

Q. What strategies address challenges in crystallizing this compound for X-ray diffraction studies?

- Methodological Answer :

- Crystal Growth : Use vapor diffusion (e.g., methanol/water) at 4°C to slow nucleation .

- Twinned Data : Employ SHELXL’s TWIN/BASF commands for refinement .

- Hydrogen Bonding Analysis : Apply graph-set analysis (e.g., Etter’s motifs) to interpret packing patterns .

Q. How can structure-activity relationship (SAR) studies be designed to improve its pharmacological profile?

- Methodological Answer :

- Derivative Synthesis : Modify substituents on the benzylidene (e.g., electron-withdrawing groups at para-position) or acetamide moiety .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinity for targets like PPAR-γ or EGFR .

- In Vivo Validation : Compare pharmacokinetics (e.g., bioavailability in rodent models) of lead analogs .

Q. What advanced methods elucidate solvent effects on its chemical reactivity?

- Methodological Answer :

- Solvent Polarity Studies : Conduct nucleophilic substitution reactions in DMSO vs. THF, monitoring kinetics via UV-Vis .

- DFT Calculations : Calculate solvation free energies (Gaussian 09) to correlate solvent polarity with reaction barriers .

- Green Chemistry : Test solvent-free microwave synthesis to enhance sustainability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.